molecular formula C26H39N3 B14310505 N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine CAS No. 111479-31-3

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine

Cat. No.: B14310505
CAS No.: 111479-31-3
M. Wt: 393.6 g/mol
InChI Key: IASDQCOKAAOGRI-UHFFFAOYSA-N
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Description

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphtho-imidazole core, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine stands out due to its unique substitution pattern and the presence of a naphtho-imidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

111479-31-3

Molecular Formula

C26H39N3

Molecular Weight

393.6 g/mol

IUPAC Name

N,N,3-tributyl-2-propylbenzo[e]benzimidazol-5-amine

InChI

InChI=1S/C26H39N3/c1-5-9-17-28(18-10-6-2)23-20-24-26(22-16-13-12-15-21(22)23)27-25(14-8-4)29(24)19-11-7-3/h12-13,15-16,20H,5-11,14,17-19H2,1-4H3

InChI Key

IASDQCOKAAOGRI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C(=C2)N(CCCC)CCCC)N=C1CCC

Origin of Product

United States

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